2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring with a dioxo group, a trifluoromethyl-substituted phenyl group, and a cyclopenta[c]pyrazole core
Preparation Methods
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiolane ring, followed by the introduction of the dioxo group. The cyclopenta[c]pyrazole core is then constructed through a series of cyclization reactions. The final step involves the coupling of the trifluoromethyl-substituted phenyl group to the cyclopenta[c]pyrazole core under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo group can be reduced to form thiolane derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can be compared with other similar compounds, such as:
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)oxy]acetic acid: This compound also contains a thiolane ring with a dioxo group but differs in its acetic acid moiety.
Ethyl 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-oxobutanoate: This compound has a similar thiolane ring but includes an oxobutanoate group.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid: This compound features a thiolane ring with a dioxo group and a benzoic acid moiety.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)11-4-6-12(7-5-11)22-17(25)16-14-2-1-3-15(14)23-24(16)13-8-9-28(26,27)10-13/h4-7,13H,1-3,8-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIDEHYHEIMJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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